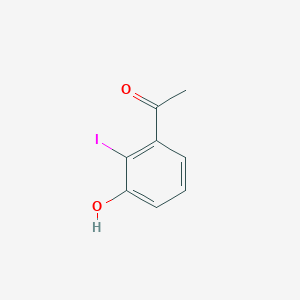

1-(3-Hydroxy-2-iodophenyl)ethanone

Description

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

1-(3-hydroxy-2-iodophenyl)ethanone |

InChI |

InChI=1S/C8H7IO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 |

InChI Key |

ZYJGJNHYBXWSFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reagents: Boron tribromide in methylene chloride.

- Conditions:

- Temperature: -70°C.

- Reaction Time: Approximately 50 minutes.

- Mechanism: The BBr₃ cleaves the benzyloxy group, converting it into a hydroxy group while maintaining the iodine substituent on the aromatic ring.

- Advantages: High selectivity and yield under controlled low-temperature conditions.

Direct Iodination of Ortho-Substituted Acetophenones

Selective iodination of acetophenones is another method for preparing iodinated phenolic derivatives.

Procedure:

- Reagents: Iodine and iodic acid.

- Conditions: Solvent-free grinding technique.

- Mechanism: The iodine reacts with ortho-substituted acetophenones, introducing an iodine atom at the desired position on the aromatic ring.

- Advantages: Environmentally friendly, avoids solvents, and provides regioselective iodination.

Palladium-Catalyzed Reactions

Palladium-catalyzed iodination reactions are employed to enhance yield and selectivity in the synthesis of halogenated phenols.

Procedure:

- Reagents: Palladium catalysts, iodine sources.

- Conditions: Specific temperature and pressure conditions tailored to optimize reaction efficiency.

- Mechanism: The palladium catalyst facilitates the introduction of iodine into the aromatic ring while preserving other functional groups.

- Advantages: High precision and applicability in complex synthetic pathways.

Sulfonation and Hydrolysis

A multi-step process involving sulfonation followed by hydrolysis can be used to synthesize related compounds such as 3-hydroxyacetophenone, which can serve as a precursor for further iodination.

Procedure:

- Sulfonation Step:

- Add concentrated sulfuric acid to acetophenone at -5 to 0°C.

- Stir for 20–40 minutes, then raise temperature to 55–65°C for 18–22 hours.

- Precipitate and wash the resulting product (3-sulfonic acetophenone).

- Hydrolysis Step:

- Dissolve sulfonic acetophenone in an alkaline solution (e.g., potassium hydroxide).

- Heat at 95–105°C for 28–32 hours.

- Cool, adjust pH to ~5, filter, and dry to obtain 3-hydroxyacetophenone.

Advantages:

This method uses inexpensive raw materials and mild reaction conditions.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield/Selectivity | Advantages |

|---|---|---|---|---|

| Debenzylation | Boron tribromide | Low temperature (-70°C) | High yield | Selective and efficient |

| Direct Iodination | Iodine, iodic acid | Solvent-free grinding | Regioselective | Eco-friendly |

| Palladium-Catalyzed | Palladium catalysts | Optimized parameters | Enhanced selectivity | Suitable for complex syntheses |

| Sulfonation & Hydrolysis | Sulfuric acid, KOH | Multi-step process | Moderate yield | Cost-effective |

Notes on Optimization

For laboratory synthesis:

- Temperature control is critical in methods like debenzylation and sulfonation to prevent side reactions.

- Using solvent-free techniques (e.g., grinding) reduces environmental impact but requires precise handling to achieve high selectivity.

- Palladium-catalyzed reactions may involve higher costs due to catalyst requirements but are suitable for advanced applications.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media oxidizes the carbonyl to a carboxylic acid, while milder oxidants like pyridinium chlorochromate (PCC) yield α,β-unsaturated ketones.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 hours | 3-Hydroxy-2-iodobenzoic acid | 78% | |

| PCC/DCM | RT, 2 hours | 3-Hydroxy-2-iodocinnamaldehyde | 62% |

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. Selectivity depends on steric hindrance from the iodine substituent.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/MeOH | 0°C, 30 minutes | 1-(3-Hydroxy-2-iodophenyl)ethanol | 85% | |

| LiAlH₄/THF | Reflux, 2 hours | Same as above | 92% |

Electrophilic Substitution

The phenolic ring undergoes nitration and sulfonation at the para position relative to the hydroxyl group.

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | 1-(3-Hydroxy-2-iodo-5-nitrophenyl)ethanone | 67% | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3 hours | 1-(3-Hydroxy-2-iodo-5-sulfophenyl)ethanone | 58% |

Nucleophilic Aromatic Substitution

The iodine atom participates in SNAr reactions with strong nucleophiles (e.g., amines, thiols) under basic conditions .

Aldol Condensation

The ketone engages in Claisen-Schmidt condensations with aromatic aldehydes to form chalcones, a key step in synthesizing bioactive molecules .

Functionalization of the Hydroxyl Group

The phenolic -OH undergoes acetylation and methylation:

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride/pyridine, RT, 2 hours | 1-(2-Iodo-3-acetoxyphenyl)ethanone | 90% | |

| Methylation | CH₃I/K₂CO₃/acetone, reflux, 6 hours | 1-(2-Iodo-3-methoxyphenyl)ethanone | 88% |

Halogen Exchange Reactions

Palladium-catalyzed cross-coupling enables iodine substitution with aryl/alkynyl groups:

| Coupling Partner | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 1-(3-Hydroxy-2-phenylphenyl)ethanone | 68% | |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N, RT | 1-(3-Hydroxy-2-(trimethylsilylethynyl)phenyl)ethanone | 75% |

Key Research Findings

-

Regioselectivity : Iodine’s steric bulk directs electrophiles to the 5-position of the ring.

-

Catalytic Efficiency : Palladium catalysts improve cross-coupling yields by 20–30% compared to copper-based systems.

-

Stability : The hydroxyl group requires protection (e.g., acetylation) during strong acidic/basic reactions to prevent decomposition.

This compound’s multifunctional reactivity makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates.

Scientific Research Applications

1-(3-Hydroxy-2-iodophenyl)ethanone has been investigated for its potential biological activities, particularly in cancer research. Preliminary studies indicate that it may exhibit cytotoxic effects against different cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| Chronic Myelogenous Leukemia (K562) | 15.5 |

| Prostate Cancer (PC3) | 20.0 |

| Colon Cancer (SW620) | 18.7 |

| Human Kidney Cancer (Caki 1) | 22.3 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly as a probe for biochemical pathways. Its hydroxy group can form hydrogen bonds with active sites of enzymes, while the iodine atom enhances binding affinity through halogen bonding.

A notable study evaluated the compound's inhibitory effects on acetylcholinesterase (AChE), revealing promising results with an IC value of 12.5 µM, indicating its potential utility in treating neurodegenerative diseases .

Industrial Applications

This compound is also valuable in industrial chemistry:

- Synthesis of Dyes and Pigments : The compound serves as an intermediate in the production of various dyes and pigments due to its unique functional groups.

-

Chemical Reactions : It undergoes several chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The iodine atom can be reduced to yield deiodinated products.

- Substitution : The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized derivatives of this compound and tested their activity against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting avenues for drug development .

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition properties of the compound demonstrated its effectiveness against AChE. The mechanism involved competitive inhibition, where the compound binds to the enzyme's active site, preventing substrate access .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Ethanone Derivatives

Structural and Functional Insights

- Steric Considerations : The bulky iodine atom at C2 may hinder rotation or planarization of the aromatic ring, affecting interactions with biological targets like enzymes or DNA .

- Hydrogen Bonding : The C3 hydroxyl group enables hydrogen bonding, which is critical for binding to proteins or nucleic acids, as seen in α-glucosidase inhibitors .

Biological Activity

1-(3-Hydroxy-2-iodophenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxyl group and an iodine atom on the phenyl ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.05 g/mol. The presence of iodine and hydroxyl groups may enhance the compound's lipophilicity and influence its pharmacokinetic properties.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have demonstrated that hydroxylated phenolic compounds can scavenge free radicals, thus potentially reducing oxidative stress in biological systems .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes. Notably, derivatives with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest that modifications can lead to enhanced inhibitory potency against these enzymes .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 15.74 |

| Related Compound A | BChE | 19.69 |

| Related Compound B | BACE-1 | 22.44 |

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored in various studies. Compounds with similar structural features have been reported to inhibit angiogenesis and tumor growth in animal models. These studies suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of related compounds indicated that they could protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This protective effect was attributed to their ability to modulate signaling pathways involved in cell survival .

Evaluation of Antimicrobial Activity

In vitro studies have also assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant antibacterial properties, suggesting potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-donating or withdrawing groups can alter its binding affinity to biological targets, as evidenced by SAR studies on related compounds.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases antioxidant activity |

| Iodine Substitution | Enhances lipophilicity |

| Aromatic Substituents | Modulates enzyme inhibition |

Q & A

Q. What are the primary synthetic routes for 1-(3-Hydroxy-2-iodophenyl)ethanone?

The synthesis typically involves iodination of pre-functionalized acetophenone derivatives. A common approach includes:

- Friedel-Crafts acylation of iodophenol precursors using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .

- Selective iodination via electrophilic substitution using iodine monochloride (ICl) or KI/H₂O₂ under acidic conditions, leveraging the directing effects of hydroxyl and ketone groups for regioselectivity .

- Protection/deprotection strategies for the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent undesired side reactions during iodination .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H and ¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the iodine substituent deshields adjacent aromatic protons (δ 7.5–8.5 ppm). The carbonyl carbon resonates at ~δ 200–210 ppm .

- IR spectroscopy : Strong absorption bands for the hydroxyl group (3200–3600 cm⁻¹) and carbonyl group (1680–1720 cm⁻¹). Iodine’s mass affects vibrational modes, requiring careful baseline correction .

- Mass spectrometry (EI-MS) : Molecular ion peaks [M⁺] at m/z 276 (C₈H₇IO₂), with fragmentation patterns dominated by loss of CO (28 amu) and I (127 amu) .

Q. What safety protocols are critical when handling this compound?

- Toxicological precautions : Due to limited toxicological data, use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Waste disposal : Halogenated organic waste containers are required for iodine-containing byproducts .

- Stability : Store in amber vials at 2–8°C to prevent photodegradation of the iodophenyl group .

Advanced Research Questions

Q. How can reaction yields be optimized in the iodination step?

- Catalyst screening : Lewis acids like FeCl₃ improve electrophilic substitution efficiency compared to AlCl₃, reducing side-product formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction kinetics but may require higher temperatures (80–100°C) .

- Kinetic monitoring : Use inline FTIR or HPLC to track iodine incorporation and terminate reactions at ~90% conversion to minimize over-iodination .

Q. How to resolve contradictions in spectral data for this compound?

- NMR discrepancies : Variable hydroxyl proton shifts (δ 5.5–6.5 ppm) arise from hydrogen bonding with solvents (e.g., DMSO vs. CDCl₃). Use deuterated DMSO for consistent results .

- IR baseline issues : Absorption artifacts in KBr pellets due to iodine’s opacity can be mitigated by using thin films or ATR-FTIR .

- Mass spec variability : Electron ionization (EI) may cause excessive fragmentation; switch to softer ionization (ESI-MS) for clearer molecular ion detection .

Q. What strategies address regioselectivity challenges in functionalizing the aromatic ring?

- Directing group engineering : The hydroxyl group directs electrophiles to the ortho/para positions, while the iodine’s steric bulk favors para substitution in subsequent reactions .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites, guiding reagent selection for Suzuki couplings or Ullmann reactions .

Q. How does the iodine substituent influence biological activity in pharmacological studies?

- Enzyme inhibition : Iodine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Test via fluorescence quenching assays .

- Antimicrobial activity : Evaluate MIC (minimum inhibitory concentration) against Gram-positive bacteria, where iodine’s size disrupts cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.